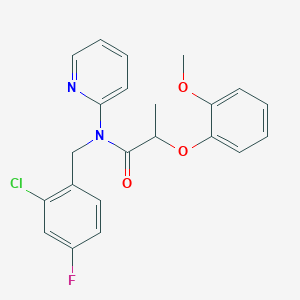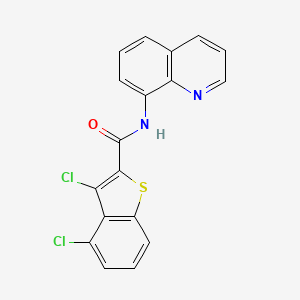
N-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boronic acids to form carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The choice of solvents, catalysts, and purification methods is optimized to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
化学反応の分析
Types of Reactions
N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[
特性
分子式 |
C22H20ClFN2O3 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
N-[(2-chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C22H20ClFN2O3/c1-15(29-20-8-4-3-7-19(20)28-2)22(27)26(21-9-5-6-12-25-21)14-16-10-11-17(24)13-18(16)23/h3-13,15H,14H2,1-2H3 |
InChIキー |
CBBNTDQMDOYFQK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(CC1=C(C=C(C=C1)F)Cl)C2=CC=CC=N2)OC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethoxybenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11314151.png)
![7-butyl-2-(furan-2-yl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314152.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11314153.png)
![3-Methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11314173.png)
![8-methyl-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11314176.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11314177.png)

![3-Methoxy-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11314191.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B11314192.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B11314202.png)
![N-[4-(dimethylamino)benzyl]-6-ethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11314204.png)

![2-(2-bromophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314216.png)
![4-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B11314223.png)
